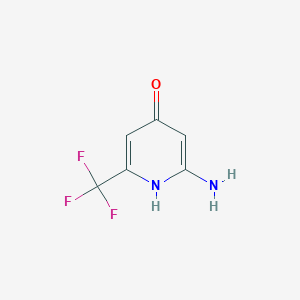

2-Amino-4-hydroxy-6-(trifluoromethyl)pyridine

Description

2-Amino-4-hydroxy-6-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with an amino group at the 2-position, a hydroxyl group at the 4-position, and a trifluoromethyl (-CF₃) group at the 6-position. While and 14 refer to CAS 1513-69-5 as a pyrimidine derivative (2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine), the compound specified in the query is a pyridine derivative. This discrepancy highlights the importance of verifying ring structures (pyridine vs. pyrimidine) in literature references . The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

2-amino-6-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-3(12)2-5(10)11-4/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHIKBZGTRZQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Grignard Reagent and Cyclization (For Hydroxy-6-trifluoromethylpyridine Intermediates)

A notable method for preparing 2-hydroxy-6-trifluoromethylpyridine, which is closely related to the target compound, involves:

Step 1: Grignard Reagent Formation

- Trifluorohalomethane reacts with magnesium powder to form a trifluoromethyl magnesium halide Grignard reagent.

Step 2: Addition Reaction

- The Grignard reagent is reacted with 1,5-glutaric acid diester to yield 4-trifluoroacetyl butyrate after acidification.

Step 3: Cyclization

- The 4-trifluoroacetyl butyrate undergoes cyclization with ammonia to form 6-trifluoromethyl-3,4-dihydropyridin-2-one.

Step 4: Oxidation

- The dihydropyridinone is oxidized to yield 2-hydroxy-6-trifluoromethylpyridine.

- Uses inexpensive and readily available raw materials.

- The process is relatively simple with mild reaction conditions.

- High selectivity and yield with minimal by-products.

- Environmentally friendly with low wastewater production.

- Suitable for industrial-scale production due to operational simplicity.

- This method primarily targets the hydroxy derivative; further steps are needed to introduce the amino group at position 2.

| Step | Reaction | Key Conditions | Notes |

|---|---|---|---|

| 1 | Grignard reagent formation | Trifluorohalomethane + Mg | Specific to trifluoromethyl magnesium halide |

| 2 | Addition to 1,5-glutaric acid diester | Optimized feeding mode, excess diester | High selectivity, avoids side reactions |

| 3 | Cyclization with ammonia | Controlled addition, low concentration | Prevents polymerization side reactions |

| 4 | Oxidation | Mild oxidant, aromatization | High yield, easy operation |

This method is detailed in patent CN113185455A and represents a green, scalable approach to obtaining the hydroxy trifluoromethyl pyridine intermediate.

Ammonia Reaction and Dehalogenation Route for 2-Amino-4-trifluoromethylpyridine

A more direct method to synthesize 2-amino-4-trifluoromethylpyridine involves:

- Starting Material: 2,6-dichloro-4-trifluoromethylpyridine or 2-chloro-4-trifluoromethylpyridine.

Step 1: Amination

- React the dichloro or monochloro compound with ammonia in the presence of a hydrophilic ether solvent (e.g., tetrahydrofuran, 2-methyltetrahydrofuran).

- Reaction temperature: 100–200 °C (preferably 130–160 °C).

- Reaction time: 2–24 hours (preferably 4–7 hours).

- This produces an intermediate amino-chloro or amino-bromo trifluoromethylpyridine.

Step 2: Dehalogenation

- The intermediate undergoes catalytic hydrogenation (e.g., Pd/C catalyst) under hydrogen atmosphere at 20–150 °C (preferably 60–130 °C) for 0.5–10 hours.

- This step removes the halogen substituent, yielding 2-amino-4-trifluoromethylpyridine.

Step 3: Salt Formation (Optional)

- The free base can be converted into acid addition salts such as hydrochlorides or sulfates for improved stability and handling.

- Produces high purity 2-amino-4-trifluoromethylpyridine.

- Reaction conditions are industrially feasible.

- The dehalogenation step can be performed without isolating the intermediate.

- Yields around 70% or higher as per example reactions.

- Process is relatively rapid compared to older methods.

| Component | Amount | Conditions |

|---|---|---|

| 2,6-dichloro-4-trifluoromethylpyridine | 10 g (0.046 mol) | React with ammonia solution (28%) and 2-Me-THF solvent |

| Ammonia | 30.6 mL (0.44 mol) | Heated to 150 °C for 6 hours |

| Pd/C catalyst | 5% wt, 300 mg | Hydrogenation at 100 °C, 1.6 MPa H2 for 3 hours |

Yield: 71.4% of 2-amino-4-trifluoromethylpyridine hydrochloride salt.

Comparative Analysis of Preparation Routes

| Feature | Grignard + Cyclization (Hydroxy Intermediate) | Ammonia Reaction + Dehalogenation (Amino Product) |

|---|---|---|

| Starting Materials | Trifluorohalomethane, 1,5-glutaric acid diester | 2,6-dichloro-4-trifluoromethylpyridine or 2-chloro-4-trifluoromethylpyridine |

| Key Reactions | Grignard addition, cyclization, oxidation | Amination with ammonia, catalytic hydrogenation |

| Reaction Conditions | Mild, room to moderate temperature | Elevated temperature (100–200 °C), hydrogenation under pressure |

| Yield | High for hydroxy intermediate | ~70% for amino product |

| Industrial Suitability | High, green process | High, scalable with known reagents |

| Complexity | Multi-step, but straightforward | Two-step, with intermediate handling optional |

| Environmental Impact | Low wastewater, green chemistry | Uses ammonia and hydrogen gas, manageable waste |

Research Findings and Notes

- The Grignard-based method for hydroxy-substituted trifluoromethylpyridine is advantageous for its low cost, high selectivity, and environmental friendliness, making it suitable for industrial production.

- The ammonia reaction and dehalogenation method provides a practical route to the amino-substituted trifluoromethylpyridine with good purity and yield, applicable for pharmaceutical intermediates.

- Both methods avoid harsh conditions such as high-temperature decarboxylation or lengthy reaction times common in older routes.

- The choice of hydrophilic ether solvents (e.g., tetrahydrofuran derivatives) is critical for reaction efficiency in the amination step.

- Catalytic hydrogenation for dehalogenation is effective and can be integrated into continuous processes.

Summary Table of Key Preparation Methods

| Method | Main Steps | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Grignard + Cyclization | Grignard reagent formation, addition to diester, cyclization with NH3, oxidation | Trifluorohalomethane, Mg, 1,5-glutaric acid diester, NH3 | Mild, controlled addition, mild oxidation | High | Green, industrially feasible for hydroxy intermediate |

| Ammonia Reaction + Dehalogenation | Amination of dichloro/trichloro pyridine, catalytic hydrogenation | 2,6-dichloro-4-trifluoromethylpyridine, NH3, Pd/C | 130–160 °C (amination), 60–130 °C (hydrogenation) | ~70% | Produces amino trifluoromethylpyridine, industrially advantageous |

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl group and halogenated derivatives of this compound participate in nucleophilic substitution reactions. Key findings include:

Table 1: Substitution Reactions with Ammonia and Hydrophilic Ethers

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyridine | NH₃, hydrophilic ether, 130–160°C, 4–7 hrs | 2-Amino-4-(trifluoromethyl)pyridine | 72–85% |

-

Mechanistic Insight : The reaction proceeds via SNAr (nucleophilic aromatic substitution), where ammonia acts as the nucleophile. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating substitution at the 2-position .

Dehalogenation Reactions

Halogenated intermediates derived from this compound undergo dehalogenation to yield functionalized pyridines:

Table 2: Dehalogenation Conditions and Outcomes

| Substrate | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| 2,6-Dichloro-4-(trifluoromethyl)pyridine | H₂/Pd-C, RT, 12 hrs | 2-Amino-4-(trifluoromethyl)pyridine | >90% |

-

Critical Factors :

Nucleophilic Reactions at sp³-C Centers

Studies on analogous pyridinium derivatives reveal regioselectivity trends:

Table 3: Nucleophilic Attack on Oxazoline-Pyridinium Derivatives

-

Mechanistic Basis :

Quantum Chemistry Insights

DFT calculations (B3LYP/6-31g(d)) on analogous systems reveal:

-

Transition States : Nucleophilic attack at the sp³-C center has a lower energy barrier (ΔG‡ = 18.5 kcal/mol) compared to α-N attack (ΔG‡ = 22.3 kcal/mol) .

-

Electrostatic Effects : The trifluoromethyl group stabilizes intermediates through inductive electron withdrawal, directing nucleophiles to specific positions .

Industrial-Scale Reaction Optimization

Patent data highlights scalable processes:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2-Amino-4-hydroxy-6-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are being explored for their potential to treat viral infections and cancer. For instance, the trifluoromethyl group enhances the biological activity of drugs by improving their pharmacokinetic properties.

Case Study:

A study highlighted the synthesis of various antiviral agents using this compound as a precursor. The incorporation of the trifluoromethyl group was found to significantly increase the efficacy against specific viral targets, demonstrating its importance in drug design .

Agricultural Chemicals

Enhancement of Agrochemical Efficacy:

The compound is utilized in formulating agrochemicals, particularly herbicides and fungicides. Its unique structure contributes to improved crop protection by enhancing the activity and selectivity of these chemicals.

Data Table: Agrochemical Products Containing this compound

| Product Name | Type | Application Area | Year Introduced |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | Grass control | 1980 |

| Fluopyram | Fungicide | Crop disease prevention | 2013 |

| Picoxystrobin | Fungicide | Broad-spectrum control | 2008 |

These products illustrate the compound's significance in modern agriculture, where it contributes to higher yields and better pest management .

Biochemical Research

Role in Enzyme Modulation:

Research has demonstrated that this compound can modulate enzyme activities, suggesting its potential use in metabolic studies. It has been shown to activate certain enzymes involved in critical biochemical pathways.

Case Study:

In a biochemical study, this compound was used to investigate its effects on metabolic pathways related to energy production in cells. The results indicated that it could enhance ATP production by modulating enzyme activity, providing insights into its potential therapeutic applications .

Material Science

Development of Advanced Materials:

The compound is being explored for its potential in creating advanced materials, including polymers and coatings that require specific thermal and chemical resistance. Its trifluoromethyl group imparts unique properties that are beneficial for high-performance materials.

Research Findings:

Studies have indicated that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in harsh environments .

Fluorine Chemistry

Novel Compound Synthesis:

The trifluoromethyl group in this compound makes it an important player in fluorine chemistry. It allows for the synthesis of novel compounds with enhanced properties for various applications.

Future Prospects:

Ongoing research is focused on exploring new derivatives that could lead to breakthroughs in both pharmaceutical and agricultural fields due to their improved efficacy and reduced toxicity .

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl and amino groups can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine/Related Derivatives

Substituent Position and Electronic Effects

- Trifluoromethyl Group: The -CF₃ group’s electron-withdrawing nature improves metabolic resistance. Derivatives like 9f (3-aminomethyl-6-CF₃-pyridine) show potent neuroprotective activity (74% cell viability at 0.1 μM), comparable to lead compounds .

- Positional Isomerism : The 4-methyl analogue (9i) enhances cell viability to 136%, suggesting a proliferative effect beneficial in neurodegeneration. However, its instability in solvent limits practical use .

- Electron-Donating Groups : Methoxy (-OCH₃) substituents at the 3-position (9l) increase activity (87% viability) compared to 4-methoxy derivatives (80%), indicating tolerance for diverse electronic environments .

Critical Notes and Limitations

Biological Activity

2-Amino-4-hydroxy-6-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features three notable functional groups: an amino group, a hydroxy group, and a trifluoromethyl group. These contribute to its reactivity and biological properties:

- Amino Group : Provides basicity and can participate in nucleophilic reactions.

- Hydroxy Group : Can form hydrogen bonds, enhancing interactions with biological targets.

- Trifluoromethyl Group : Increases lipophilicity, aiding membrane permeability and bioavailability.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Modulation : The compound has been shown to activate various enzymes, suggesting roles in metabolic pathways.

- Antimicrobial Activity : Research indicates potential antimicrobial and antiviral properties, making it a candidate for further exploration in drug development.

- Inflammation Reduction : It may act as an anti-inflammatory agent through modulation of cyclooxygenase (COX) enzymes.

Biological Activity Overview

Antimicrobial Properties

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results comparable to established antibiotics.

Anti-inflammatory Effects

In vitro studies demonstrated that the compound significantly inhibited COX-2 activity, with IC50 values comparable to celecoxib, a standard anti-inflammatory medication. This suggests its potential use in treating inflammatory conditions.

Research Findings

Recent research has focused on the synthesis and optimization of derivatives of this compound to enhance its biological activity:

- Synthesis Techniques : Various synthetic methods have been developed to produce derivatives with improved potency and selectivity.

- Biological Assays : In vivo models have been employed to assess the anti-inflammatory effects, confirming the compound's efficacy in reducing edema in rat models.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-hydroxy-6-(trifluoromethyl)pyridine, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via reductive amination or oxidation of precursor intermediates. For example, oxidation of methanol derivatives using Dess-Martin periodinane (DMP) in aqueous conditions yields high-purity products (up to 91% yield) by efficiently converting intermediates like 2-amino-6-formylthieno[2,3-d]pyrimidin-4(3H)-one . Purity is validated using HPLC (>95%) and spectroscopic techniques (NMR, IR). Key steps include rigorous drying of solvents, inert atmosphere (argon) for sensitive reactions, and post-synthesis recrystallization to remove unreacted starting materials .

Q. How should researchers characterize this compound’s structural and electronic properties?

Methodological Answer:

- Spectroscopy: Use - and -NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl and amino groups). The trifluoromethyl group () exhibits distinct -NMR shifts (~-60 to -70 ppm) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (179.102 g/mol) and fragmentation patterns .

- X-ray Crystallography: Resolve tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks, critical for understanding reactivity .

Q. What safety precautions are essential during handling?

Methodological Answer: The compound is a skin, eye, and respiratory irritant (H315, H319, H335 GHS codes). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid aerosol formation. Store at ambient temperatures in airtight containers to prevent hydrolysis of the group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence this compound’s biological activity, and how can this be experimentally validated?

Methodological Answer: The group enhances lipophilicity and metabolic stability, affecting binding to targets like dihydrofolate reductase (DHFR). To validate:

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC50_{50}50 values)?

Methodological Answer: Discrepancies may arise from:

- Purity Differences: Validate compound purity via LC-MS and elemental analysis. Impurities >5% can skew results .

- Assay Conditions: Standardize buffer pH (e.g., pH 6.5 ammonium acetate buffer) and temperature (25°C vs. 37°C) to ensure reproducibility .

- Cell Line Variability: Use isogenic cell lines and control for DHFR expression levels when testing anticancer activity .

Q. What advanced techniques are recommended for studying tautomerism and solvatomorphism in this compound?

Methodological Answer:

- Solid-State NMR: Differentiate keto (pyrimidinone) and enol (pyrimidinol) forms by analyzing -chemical shifts .

- Dynamic Vapor Sorption (DVS): Assess hygroscopicity and stability of polymorphs under varying humidity .

- Synchrotron XRD: Resolve subtle structural variations in solvates (e.g., hydrate vs. methanolate) with high-resolution data .

Q. How can computational methods predict and optimize this compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states for nucleophilic substitution at the 4-hydroxy position. The group’s electron-withdrawing effect lowers activation energy for arylations .

- Machine Learning (ML): Train models on existing reaction data (e.g., reductive aminations) to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) and solvent systems (DMF vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.